Clinical Efficacy in First-Line BRD Treatment: Tildipirosin Demonstrates Non-Inferiority to Tulathromycin and Gamithromycin
In a 2024 randomized complete block design trial enrolling 978 crossbred beef steers with naturally occurring BRD, first-line treatment with tildipirosin, tulathromycin, or gamithromycin produced statistically indistinguishable health outcomes [1]. Treatment success (defined as steers never retreated, removed, or dying from BRD) ranged from 62.7% to 64.8% across the three macrolide groups (P = 0.87) [1]. A separate 2026 study comparing tildipirosin and tulathromycin as first BRD treatment in 940 feedlot cattle across four commercial lots similarly found no difference in first treatment success (P = 0.9866) [2]. These data establish that procurement decisions among these three macrolides cannot be based on superior clinical efficacy; differentiation must rest on pharmacokinetic convenience, pathogen-specific susceptibility, or cost-per-dose economics.
| Evidence Dimension | First BRD treatment success rate (cattle never retreated, removed, or dying from BRD) |
|---|---|
| Target Compound Data | 62.7% to 64.8% (range across treatment groups, P = 0.87) |
| Comparator Or Baseline | Tulathromycin and gamithromycin (62.7% to 64.8% range) |
| Quantified Difference | No statistically significant difference (P = 0.87) |
| Conditions | Randomized complete block design; n = 978 crossbred beef steers; natural BRD exposure; U.S. High Plains commercial feedlots |
Why This Matters
Procurement decisions among tildipirosin, tulathromycin, and gamithromycin for first-line BRD treatment should be driven by factors other than clinical efficacy (e.g., PK convenience, pathogen susceptibility profile, cost), as efficacy equivalence has been demonstrated in large-scale commercial trials.
- [1] Horton LM, Hardee I, Meyer NF, Renter DG. A randomized trial comparing the effects of tulathromycin, tildipirosin and gamithromycin used as first treatment for clinical bovine respiratory disease in commercial feedlot steers. Bov Pract. 2024;58:43-50. View Source
- [2] Hagenmaier JA, Terrell SP, Lukasiewicz KL, Thomson DU, Bryant LK. A comparison of tildipirosin to tulathromycin as the first treatment for naturally occurring bovine respiratory disease using a 3-day posttreatment moratorium. Bov Pract. 2026;60(1):Article 9289. View Source
